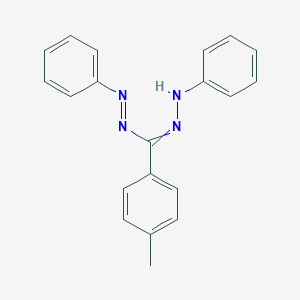

1,5-Diphenyl-3-(p-tolyl)formazan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide is a versatile chemical compound with the molecular formula C19H16N4 and a molecular weight of 300.36 g/mol . This compound is known for its unique properties, making it an indispensable tool in various scientific fields such as medicinal chemistry, polymer research, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide typically involves the reaction of aniline derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of aniline with 4-methylbenzaldehyde in the presence of a catalyst, followed by the addition of phenylisocyanate to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: Formation of corresponding oxides and quinones.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of halogenated or alkoxylated derivatives.

Aplicaciones Científicas De Investigación

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide has a wide range of scientific research applications, including:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Polymer Research: Utilized in the development of novel polymers with unique mechanical and thermal properties.

Material Science: Employed in the fabrication of advanced materials for electronic and optical applications.

Mecanismo De Acción

The mechanism of action of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Aniline: A simpler aromatic amine with a similar structure but lacking the additional functional groups present in N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide.

4-Methylaniline: An aniline derivative with a methyl group, similar to the 4-methyl group in N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide.

Phenylisocyanate: A compound used in the synthesis of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide, sharing structural similarities.

Uniqueness

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.

Actividad Biológica

1,5-Diphenyl-3-(p-tolyl)formazan is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the formazan family, characterized by the presence of a formazan moiety, which consists of a hydrazone structure. The general formula can be represented as:

This compound is synthesized through the reaction of phenylhydrazine with appropriate carbonyl compounds, yielding a vibrant colored product that is often used in biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Formazans are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). This property can induce cytotoxicity in cancer cells through apoptosis or necrosis.

Key Mechanisms:

- Cell Viability Assays : Formazans are commonly employed in assays like MTT and CTC to assess cell viability. The reduction of tetrazolium salts to formazan products indicates metabolic activity in cells, allowing for quantification of cell health and proliferation .

- Reactive Oxygen Species Generation : The compound's ability to generate ROS contributes to its cytotoxic effects on cancer cells, leading to oxidative stress and subsequent cell death .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study evaluated its effect on MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) cells. The results indicated that this compound could effectively inhibit cell growth with IC50 values ranging from 1.5 to 5 µM, suggesting strong anticancer potential.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 2.0 |

| A2780 | 1.8 |

| HT-29 | 5.0 |

Mechanism of Cytotoxicity

This compound induces apoptosis in cancer cells by activating caspase pathways and promoting mitochondrial dysfunction. It has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Study 1: Antitumor Activity

A recent study found that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The compound was administered at doses equivalent to its IC50 values determined in vitro, resulting in a marked reduction in tumor volume compared to control groups.

Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining this compound with conventional chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, indicating potential for overcoming drug resistance.

Safety Profile

While the anticancer properties are promising, the safety profile of this compound requires careful evaluation. Preliminary toxicity studies indicate moderate toxicity levels at higher concentrations; however, further research is needed to establish a comprehensive safety profile for clinical applications.

Propiedades

IUPAC Name |

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYZMOAOMKSFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397117 |

Source

|

| Record name | 1,5-Diphenyl-3-(p-tolyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-12-4 |

Source

|

| Record name | 1,5-Diphenyl-3-(p-tolyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.